2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
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Description
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as insecticides, pharmaceuticals, and in chromatography as chiral stationary phases for the resolution of optical isomers .
Synthesis Analysis
The synthesis of related carbamate compounds often involves multistep reactions. For example, a complex carbamate with a 3,4-dichlorophenyl moiety was prepared through a multistep synthesis, indicating the potential complexity involved in synthesizing such compounds . The synthesis of other carbamate derivatives, such as 2,4,5-trichlorophenyl carbamates, has been described as efficient, suggesting that the synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate could also be optimized for efficiency .
Molecular Structure Analysis
The molecular structure of carbamates is characterized by the presence of a carbamate group (NHCOO-). The specific substituents attached to this group, such as the 3,4-dichlorophenyl ring, can significantly influence the properties and reactivity of the molecule. For instance, the presence of electron-withdrawing groups like chloro substituents can affect the electron density distribution within the molecule .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including hydrolysis to phenols, which can then be derivatized for analysis . The reactivity of the carbamate moiety itself is also of interest, as seen in the synthesis of prodrugs where the carbamate group is more susceptible to hydrolysis compared to other ester groups . Additionally, carbamates can be used as intermediates in the synthesis of more complex molecules, such as dipeptidyl ureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates can be influenced by their molecular structure. For example, the introduction of chloro substituents can increase the thermal stability of the compound . The electron-withdrawing effect of the trifluoroethyl group could also impact the compound's reactivity and stability. The solubility of carbamates in water and other solvents can vary, with some derivatives exhibiting good water solubility, which is advantageous for certain applications . The optical properties of carbamates, such as their ability to resolve optical isomers, are also notable and can be utilized in chromatographic techniques .
Scientific Research Applications
Antipathogenic Activity : Acylthioureas containing 3,4-dichlorophenyl and other similar moieties have been synthesized and tested for their interaction with bacterial cells. Their anti-pathogenic activity was significant especially on Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting potential for developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chromatographic Resolution : 3,5-Dichlorophenylcarbamates of cellulose and amylose have been used as chiral stationary phases for high-performance liquid chromatography (HPLC), demonstrating their utility in resolving optical isomers. This indicates their importance in analytical chemistry, particularly in the separation of enantiomers (Okamoto, Aburatani, & Hatada, 1990).
Solvolysis Studies : Research on the solvolysis rates of compounds similar to 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate has provided insights into the effects of various substituents on the reaction rates, aiding the understanding of chemical reactions in organic synthesis (Fujio, Morimoto, Kim, & Tsuno, 1997).
Biosensor Development : Carbamates like 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate have applications in developing biosensors. A study discussed the use of such carbamates in detecting water pollutants like cyanide and chlorophenols, demonstrating their potential in environmental monitoring (Besombes, Cosnier, Labbé, & Reverdy, 1995).
Synthesis of Fluorinated Compounds : The trifluoromethylcarbene (:CHCF3) generated from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate, related to 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, is applied in Fe-catalyzed cyclopropanation of olefins. This is important in creating trifluoromethylated cyclopropanes, which have applications in medicinal chemistry (Duan, Lin, Xiao, & Gu, 2016).
Agricultural Applications : A study of the herbicide methyl-N-(3,4-dichlorophenyl)-carbamate (Swep) in soil showed its transformation into other compounds, informing the understanding of herbicide behavior and degradation in agricultural settings (Bartha & Pramer, 1969).
Polymeric Nanoparticles for Fungicide Delivery : Research on carbendazim, a carbamate fungicide, has explored the use of solid lipid nanoparticles and polymeric nanocapsules for sustained release, highlighting an application in agriculture (Campos et al., 2015).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKOSUXOQXDVPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355265 |
Source
|
Record name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
CAS RN |
1736-43-2 |
Source
|
Record name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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